molecular formula C7H5BBrCl3O2 B1522333 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID CAS No. 1072946-53-2

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID

Cat. No.: B1522333
CAS No.: 1072946-53-2
M. Wt: 318.2 g/mol
InChI Key: YFKTUNRHMJFFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromomethyl and trichloro groups. The combination of these functional groups imparts distinct reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID typically involves the bromination of a suitable phenylboronic acid precursor. One common method is the bromination of 3,4,5-trichlorophenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Coupling Reactions: Biaryl compounds are the primary products.

    Oxidation and Reduction: Boronic esters and alcohols, respectively.

Mechanism of Action

The mechanism of action of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is largely dependent on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymes or altering cellular processes . The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is unique due to the combination of bromomethyl and trichloro substituents, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound for researchers and industrial chemists seeking to develop new materials and chemical processes .

Properties

IUPAC Name

[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKTUNRHMJFFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674595
Record name [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-53-2
Record name [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 2
Reactant of Route 2
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 3
Reactant of Route 3
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 4
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 5
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
Reactant of Route 6
Reactant of Route 6
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.